molecular formula C27H36N2O6 B563816 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide CAS No. 874908-12-0

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Katalognummer B563816
CAS-Nummer: 874908-12-0
Molekulargewicht: 484.593
InChI-Schlüssel: ZOMBGPVQRXZSGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is a product used for proteomics research . It is a metabolite of Repaglinide , an antidiabetic drug . The molecular formula of this compound is C27H36N2O6 .


Molecular Structure Analysis

The molecular formula of “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is C27H36N2O6 . The molecular weight is 484.593.

Wissenschaftliche Forschungsanwendungen

  • Therapeutic Use in Type 2 Diabetes Mellitus : Repaglinide, a carbamoylmethyl benzoic acid derivative, is a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in patients with type 2 diabetes mellitus. It reduces blood glucose by stimulating insulin release from pancreatic beta-cells and is distinct in structure, binding profile, duration of action, and mode of excretion compared to other antidiabetic agents (Culy & Jarvis, 2001).

  • Complexes with Transition Metals : Novel transition metal complexes with the repaglinide ligand have been prepared and characterized. These include complexes with manganese(II), iron(III), copper(II), and zinc(II). The studies suggest coordination of the metal ions to repaglinide via two oxygen atoms of the ethoxy and carboxyl groups, showing potential applications in various fields, including pharmacology and materials science (Sadaoui-Kacel, Zaater, Bensouilah, & Djebbar, 2016).

  • Crystal Structures of Key Intermediate and Impurity : The crystal structures of a key intermediate in the preparation of Repaglinide, 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA), and its derivative have been characterized. These studies are significant for understanding the synthesis process and identifying impurities in the production of Repaglinide (Tang, Wang, & Wu, 2019).

  • Effect on ATP-sensitive Potassium Channels : Repaglinide acts by closing ATP-sensitive potassium (KATP) channels in the plasma membrane of the pancreatic beta cell. It has been shown to block three types of cloned KATP channels with similar potency, suggesting a broad spectrum of action on different cell types (Dabrowski, Wahl, Holmes, & Ashcroft, 2001).

  • Pharmacokinetics and Pharmacodynamics : Repaglinide is a fast-acting prandial oral hypoglycemic agent with rapid absorption and elimination, making it suitable for administration preprandially. Its pharmacokinetic profile and improvements in post-prandial hyperglycemia make it a flexible and effective option for type 2 diabetes treatment (Hatorp, 2002).

  • Mechanism of Action as an Insulin Secretagogue : Repaglinide belongs to a new class of antidiabetic agents and stimulates insulin release in the presence of glucose or other nutrient secretagogues. It acts on ATP-sensitive K+ channels in pancreatic islets, leading to increased Ca2+ influx and insulin release (Malaisse, 2009).

  • Dynamic Metabolic Profiling in Type 2 Diabetic Mice : Metabolomic studies on type 2 diabetic mice treated with repaglinide have revealed dynamic changes in urine metabolic profiling. Key marker metabolites, including sugars, polyalcohol, and organic acids, were identified, providing insights into the drug's pharmacodynamics (Yi et al., 2012).

Eigenschaften

IUPAC Name

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBGPVQRXZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675819
Record name 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

CAS RN

874908-12-0
Record name 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
RA Simões, PS Bonato, FS Mirnaghi, B Bojko… - Bioanalysis, 2015 - Future Science
Background: A high-throughput bioanalytical method using 96-blade thin film microextraction (TFME) and LC–MS/MS for the analysis of repaglinide (RPG) and two of its main …
Number of citations: 24 www.future-science.com
K Ménochet, KE Kenworthy, JB Houston… - Journal of Pharmacology …, 2012 - ASPET
Kinetic parameters describing hepatic uptake in hepatocytes are frequently estimated without appropriate incorporation of bidirectional passive diffusion, intracellular binding, and …
Number of citations: 114 jpet.aspetjournals.org
W Chen, L Wang, GJ Van Berkel, V Kertesz… - … of Chromatography A, 2016 - Elsevier
Herein, quantitation aspects of a fully automated autosampler/HPLC-MS/MS system applied for unattended droplet-based surface sampling of repaglinide dosed thin tissue sections …
Number of citations: 15 www.sciencedirect.com
C Säll, JB Houston, A Galetin - Drug Metabolism and Disposition, 2012 - ASPET
Repaglinide is presently recommended by the US Food and Drug Administration as a clinical CYP2C8 probe, yet current in vitro and clinical data are inconsistent concerning the role of …
Number of citations: 52 dmd.aspetjournals.org
E Sjogren, U Bredberg, H Lennernas - Molecular pharmaceutics, 2012 - ACS Publications
The predictive power of using in vitro systems in combination with physiologically based pharmacokinetic (PBPK) modeling to elucidate the relative importance of metabolism and carrier…
Number of citations: 28 pubs.acs.org
C Cantrill, JB Houston - Journal of pharmaceutical sciences, 2017 - Elsevier
One of the most holistic in vitro systems for prediction of intracellular drug concentrations is sandwich-cultured hepatocytes (SCH); however, a comprehensive evaluation of the utility of …
Number of citations: 16 www.sciencedirect.com
K Ménochet, KE Kenworthy, JB Houston… - Drug Metabolism and …, 2012 - ASPET
Interindividual variability in activity of uptake transporters is evident in vivo, yet limited data exist in vitro, confounding in vitro-in vivo extrapolation. The uptake kinetics of seven organic …
Number of citations: 129 dmd.aspetjournals.org
CMT Säll - 2013 - search.proquest.com
Repaglinide is currently recommended as an in vivo CYP2C8 probe by the US Food and Drug Administration (FDA), but the kinetic characterisation and enzymes involved in the …
Number of citations: 4 search.proquest.com
Y Ma, L Han, S Zhang, X Zhang, S Hou, L Gui, S Sun… - Food Chemistry: X, 2023 - Elsevier
The purpose of this study was to investigate the differences in meat quality between two local breeds of Tibetan sheep, the White Tibetan sheep and the Black Tibetan sheep in Qinghai, …
Number of citations: 0 www.sciencedirect.com
K Ménochet, KE Kenworthy, JB Houston, A Galetin - 2011
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.